molecular formula C17H17N5O3 B11004448 N-[3-(2,3-dihydro-1,4-benzodioxin-2-yl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)propanamide

N-[3-(2,3-dihydro-1,4-benzodioxin-2-yl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)propanamide

Cat. No.: B11004448
M. Wt: 339.3 g/mol
InChI Key: VMFMRZCBHQMKOT-UHFFFAOYSA-N
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Description

N-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-1H-1,2,4-TRIAZOL-3-YL]-3-(1H-PYRROL-1-YL)PROPANAMIDE is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a triazole ring, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-1H-1,2,4-TRIAZOL-3-YL]-3-(1H-PYRROL-1-YL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the benzodioxin and triazole intermediates. The benzodioxin intermediate can be synthesized from catechol and ethylene glycol under acidic conditions to form 2,3-dihydro-1,4-benzodioxin . The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and appropriate alkynes . The final step involves coupling the triazole and benzodioxin intermediates with a pyrrole derivative under basic conditions, typically using N,N-dimethylformamide (DMF) as the solvent and lithium hydride (LiH) as the base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-1H-1,2,4-TRIAZOL-3-YL]-3-(1H-PYRROL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives under strong oxidizing conditions.

    Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Brominated or nitrated pyrrole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-1H-1,2,4-TRIAZOL-3-YL]-3-(1H-PYRROL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with active site residues, while the benzodioxin and pyrrole rings can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-1H-1,2,4-TRIAZOL-3-YL]-3-(1H-PYRROL-1-YL)PROPANAMIDE is unique due to its combination of three distinct functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H17N5O3

Molecular Weight

339.3 g/mol

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1H-1,2,4-triazol-3-yl]-3-pyrrol-1-ylpropanamide

InChI

InChI=1S/C17H17N5O3/c23-15(7-10-22-8-3-4-9-22)18-17-19-16(20-21-17)14-11-24-12-5-1-2-6-13(12)25-14/h1-6,8-9,14H,7,10-11H2,(H2,18,19,20,21,23)

InChI Key

VMFMRZCBHQMKOT-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NC(=NN3)NC(=O)CCN4C=CC=C4

Origin of Product

United States

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